CID 129010507

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

AM 103 is a potent and selective inhibitor of the 5-lipoxygenase-activating protein (FLAP). It has an inhibitory concentration (IC50) value of 4.2 nM . This compound is primarily used in scientific research to study inflammatory diseases, particularly those related to the eicosanoid pathway .

Preparation Methods

The preparation of AM 103 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and solvents to achieve the desired chemical structure. For instance, the preparation of AM 103 Free Acid involves dissolving the compound in dimethyl sulfoxide (DMSO) and mixing it with polyethylene glycol (PEG300) and Tween 80 . The industrial production methods for AM 103 are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

AM 103 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include calcium ionophore, which induces leukotriene B4 (LTB4) production . The major products formed from these reactions are leukotrienes, which are biological compounds involved in inflammation .

Scientific Research Applications

AM 103 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of FLAP and its effects on leukotriene synthesis . In biology and medicine, AM 103 is used to investigate its potential as a treatment for inflammatory diseases such as asthma and cardiovascular disease . The compound has shown promising results in preclinical and clinical studies, demonstrating its ability to inhibit leukotriene production and reduce inflammation . In industry, AM 103 is used in the development of new anti-inflammatory drugs and therapies .

Mechanism of Action

The mechanism of action of AM 103 involves the inhibition of FLAP, which is a crucial protein in the leukotriene synthesis pathway . By inhibiting FLAP, AM 103 prevents the production of leukotrienes, which are inflammatory mediators . The molecular targets of AM 103 include FLAP and other proteins involved in the eicosanoid pathway . The pathways involved in its mechanism of action include the inhibition of leukotriene synthesis and the reduction of inflammation .

Comparison with Similar Compounds

AM 103 is unique in its high potency and selectivity as a FLAP inhibitor . Similar compounds include other FLAP inhibitors such as diflapolin, fiboflapon, and quiflapon . These compounds also inhibit FLAP but may have different potency and selectivity profiles . For example, diflapolin is a dual inhibitor of FLAP and soluble epoxide hydrolase (sEH), while fiboflapon is an orally available FLAP inhibitor . Quiflapon is another selective FLAP inhibitor with a different inhibitory concentration . The uniqueness of AM 103 lies in its high selectivity and potency, making it a valuable tool in scientific research .

Properties

InChI |

InChI=1S/C36H39N3O4S.Na/c1-35(2,3)44-33-29-19-28(43-23-27-9-7-8-18-37-27)15-16-30(29)39(31(33)20-36(4,5)34(40)41)22-24-10-12-25(13-11-24)26-14-17-32(42-6)38-21-26;/h7-19,21H,20,22-23H2,1-6H3,(H,40,41); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANSVYMYESBUFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

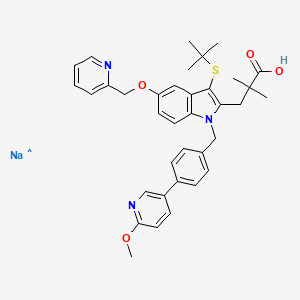

CC(C)(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=N3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)CC(C)(C)C(=O)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H39N3NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.